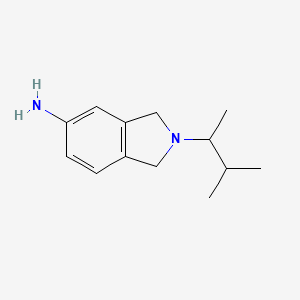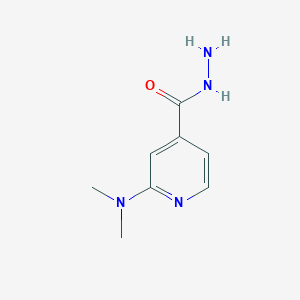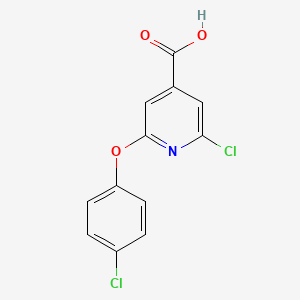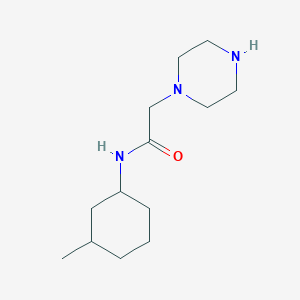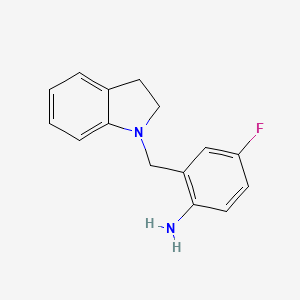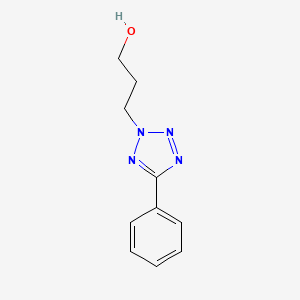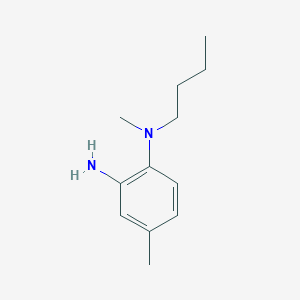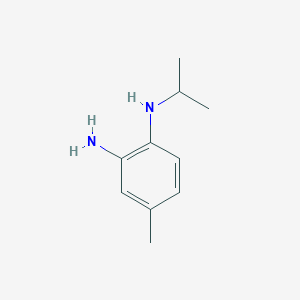![molecular formula C16H18N2O3 B1418530 1-[(2-フェニル-1,3-オキサゾール-4-イル)メチル]ピペリジン-3-カルボン酸 CAS No. 1155616-11-7](/img/structure/B1418530.png)
1-[(2-フェニル-1,3-オキサゾール-4-イル)メチル]ピペリジン-3-カルボン酸
概要
説明
This compound is a heterocyclic compound with a five-membered ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . It has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .科学的研究の応用
抗菌活性
オキサゾール誘導体は抗菌活性を示すことがわかっています . Staphylococcus aureus、Streptococcus pyogenes、Pseudomonas aeruginosa、およびEscherichia coliなどの細菌の増殖を阻害できます .
抗癌活性
オキサゾール誘導体は、抗癌特性を持つこともわかっています . これらは癌細胞の増殖を阻害し、新しい抗癌剤の開発に使用される可能性があります .
抗炎症活性
オキサゾール誘導体は抗炎症活性を示す可能性があります . これらは体内の炎症を軽減するため、関節炎などの病気の治療に役立つ可能性があります .
抗糖尿病活性
一部のオキサゾール誘導体は抗糖尿病特性を持つことがわかっています . これらは血糖値のコントロールに役立ち、糖尿病の治療に役立つ可能性があります .
抗肥満活性
オキサゾール誘導体は、抗肥満活性を示すこともできます . これらは体重のコントロールに役立ち、肥満の治療に役立つ可能性があります .
抗酸化活性
オキサゾール誘導体は抗酸化特性を持つことがわかっています . これらは、フリーラジカルによる体の細胞の損傷を防ぐのに役立ち、心臓病や癌などの病気の予防に役立つ可能性があります .
Safety and Hazards
作用機序
Target of Action
Oxazole derivatives, a core structure in this compound, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biochemical pathways, depending on their specific structure and target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid . .
生化学分析
Biochemical Properties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, where it may exhibit antibacterial and antifungal activities . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes . These effects can result in altered cellular behavior, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain oxidoreductase enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
In animal models, the effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may affect the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic fluxes . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production.
特性
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKLKSZZBFWIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







